molecular formula C14H23N B076665 2-Nonylpyridine CAS No. 10523-35-0

2-Nonylpyridine

Cat. No.: B076665
CAS No.: 10523-35-0
M. Wt: 205.34 g/mol
InChI Key: OXXAGZCRGWURQM-UHFFFAOYSA-N
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Description

2-Nonylpyridine is a pyridine derivative characterized by a nonyl (C₉H₁₉) alkyl chain attached to the pyridine ring at the 2-position. Its molecular formula is C₁₄H₂₁N, with a molecular weight of 203.32 g/mol. The compound is synthesized via alkylation reactions, achieving high yields (e.g., 89% as reported in ). Its structure is confirmed by NMR spectroscopy: the pyridine protons resonate at δ = 8.47 (H-6), 7.52 (H-4), 7.08 (H-3), and 7.03 (H-5), while the nonyl chain protons appear between δ = 0.82–2.73 . The long alkyl chain imparts significant hydrophobicity, making it less polar than smaller pyridine derivatives. Applications include its use as a precursor in ionic liquids and surfactants due to its tunable solubility and thermal stability .

Properties

CAS No.

10523-35-0

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

2-nonylpyridine

InChI

InChI=1S/C14H23N/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15-14/h9-10,12-13H,2-8,11H2,1H3

InChI Key

OXXAGZCRGWURQM-UHFFFAOYSA-N

SMILES

CCCCCCCCCC1=CC=CC=N1

Canonical SMILES

CCCCCCCCCC1=CC=CC=N1

Other CAS No.

10523-35-0

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkyl-Substituted Pyridines

  • 2-Hexylpyridine: Shorter alkyl chain (C₆H₁₃) results in lower molecular weight (165.27 g/mol) and higher volatility compared to 2-nonylpyridine.
  • 2-Dodecylpyridine : Longer alkyl chain (C₁₂H₂₅) increases hydrophobicity and melting point, enhancing its utility in lubricants .

Key Difference: Chain length directly influences physical properties. For example, this compound’s balance between hydrophobicity and manageable viscosity makes it preferable in ionic liquids over longer-chain derivatives .

Acyl-Substituted Pyridines

  • 2-Nonanoylpyridine (C₁₄H₂₁NO; MW 219.32 g/mol): The ketone group introduces polarity, leading to a higher boiling point (predicted >250°C) compared to this compound. Its IR spectrum shows a strong C=O stretch near 1680 cm⁻¹, absent in this compound .
  • 2-Acetylpyridine (C₇H₇NO; MW 121.14 g/mol): Smaller acyl group results in higher water solubility and use in flavor chemistry .

Key Difference: The absence of a carbonyl group in this compound reduces its reactivity in nucleophilic additions but enhances stability under basic conditions .

Amino-Substituted Pyridines

  • 2-Aminopyridine (C₅H₆N₂; MW 94.12 g/mol): The amino group enables hydrogen bonding, increasing solubility in polar solvents. It exhibits a characteristic NH₂ stretch at 3300–3500 cm⁻¹ in IR spectra .
  • 2-(Dimethylamino)pyridine (DMAP; C₇H₁₀N₂; MW 122.17 g/mol): Strong electron-donating effects make it a potent catalyst in acylation reactions, unlike this compound .

Key Difference: this compound’s lack of functional groups limits its catalytic utility but improves compatibility with nonpolar matrices .

Polypyridine Ligands

  • 2,2'-Bipyridine (C₁₀H₈N₂; MW 156.18 g/mol): Chelating ability with transition metals (e.g., Fe²⁺, Ru²⁺) enables applications in catalysis and photovoltaics. Its UV-Vis spectrum shows metal-to-ligand charge transfer bands absent in this compound .
  • 2,2':6',2''-Terpyridine (C₁₅H₁₁N₃; MW 233.27 g/mol): Three pyridine rings allow tridentate coordination, useful in supramolecular chemistry. Higher melting point (268–287°C) than this compound due to rigidity .

Key Difference: this compound’s single pyridine ring and flexible alkyl chain preclude metal coordination, limiting its use in coordination chemistry .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
This compound C₁₄H₂₁N 203.32 Not reported Alkyl chain
2-Nonanoylpyridine C₁₄H₂₁NO 219.32 Not reported Ketone
2-Aminopyridine C₅H₆N₂ 94.12 57–59 Amino
2,2'-Bipyridine C₁₀H₈N₂ 156.18 70–73 None
2,2':6',2''-Terpyridine C₁₅H₁₁N₃ 233.27 268–287 None

Data compiled from

Table 2: Spectroscopic Signatures

Compound ¹H NMR (δ, ppm) IR (cm⁻¹)
This compound 8.47 (H-6), 7.52 (H-4), 0.82 (CH₃) C-H stretches (2800–3000)
2-Nonanoylpyridine 8.50 (H-6), 2.80 (CO-CH₂) C=O stretch (1680)
2-Aminopyridine 6.60 (H-3), 6.45 (H-4) NH₂ stretches (3300–3500)

Data from

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